O,O,S-Trimethyl dithiophosphate

Description

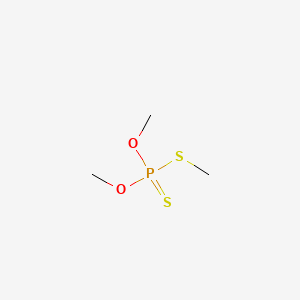

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-methylsulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O2PS2/c1-4-6(7,5-2)8-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDHFYGNYDICFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042226 | |

| Record name | O,O,S- Trimethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2953-29-9 | |

| Record name | Methyl phosphorodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2953-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O,S-Trimethylphosphorodithionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002953299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,S- Trimethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorodithioic acid, O,O,S-trimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O,S-TRIMETHYL DITHIOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OW97X1U88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for O,o,s Trimethyl Dithiophosphate and Analogues

Established Synthetic Pathways for O,O,S-Trimethyl Dithiophosphate (B1263838)

The creation of O,O,S-trimethyl dithiophosphate typically follows a two-step process: formation of a dialkyl dithiophosphoric acid intermediate, which is then alkylated.

A primary and widely utilized method for generating the precursor O,O-dialkyl dithiophosphoric acids is the reaction of an appropriate alcohol with phosphorus pentasulfide (P₄S₁₀). researchgate.netmdpi.com This reaction, known as phosphorosulfuration, involves the alcoholysis of phosphorus pentasulfide, leading to the formation of the dithiophosphoric acid and hydrogen sulfide (B99878) as a byproduct. google.comsmolecule.com

The general scheme for this reaction is: P₄S₁₀ + 8 ROH → 4 (RO)₂PS₂H + 2 H₂S

The reaction conditions, such as temperature and solvent, significantly influence the yield and purity of the resulting dithiophosphoric acid. smolecule.com For instance, the reaction with n-butanol to form dibutyl dithiophosphoric acid proceeds smoothly at temperatures between 85-90°C. smolecule.com The stoichiometry of the reactants, particularly an excess of the alcohol, can also enhance the yield and purity of the product. google.comsmolecule.com While toluene (B28343) is a common solvent, the reaction can also be performed solvent-free. mdpi.comsmolecule.com This method is versatile and can be adapted for various alcohols, allowing for the synthesis of a wide range of O,O-dialkyl dithiophosphoric acids with yields reported to be between 66% and 98.75%. researchgate.netnih.gov

Table 1: Reaction Parameters for Dithiophosphoric Acid Synthesis via Phosphorothioation smolecule.com

| Parameter | Optimal Range | Effect on Reaction |

| Temperature | 70-90°C | Higher temperatures accelerate the reaction but may lead to side reactions. |

| Reaction Time | 2.5-16 hours | Longer durations improve conversion but can risk product degradation. |

| Molar Ratio (Alcohol:P₄S₁₀) | 4:1 to 4.5:1 | An excess of alcohol generally improves both yield and purity. |

| Solvent | Toluene or solvent-free | Affects the reaction rate and the ease of product isolation. |

Once the O,O-dialkyl dithiophosphoric acid is formed, the final step in producing an O,O,S-trialkyl dithiophosphate is the alkylation of the sulfur atom. This is typically achieved by first converting the dithiophosphoric acid into a more nucleophilic salt, such as a sodium or ammonium (B1175870) salt, by neutralizing it with a base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.netnih.gov

This dithiophosphate salt then acts as a nucleophile, reacting with an alkylating agent (e.g., an alkyl halide) to introduce the third alkyl group onto one of the sulfur atoms. smolecule.com This process is a standard nucleophilic substitution reaction. The choice of alkylating agent determines the specific S-alkyl group in the final product. For this compound, a methylating agent would be used to react with O,O-dimethyl dithiophosphate salt. This alkylation step is crucial for creating neutral dithiophosphate esters from their acidic precursors. google.com

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of the molecule's properties by introducing various functional groups.

The dithiophosphate moiety offers two primary sites for functionalization: the oxygen atoms attached to the phosphorus and the sulfur atoms.

Functionalization at Oxygen: The properties of dithiophosphate derivatives can be modified by varying the alkyl groups (R) attached to the oxygen atoms. This is achieved by using different alcohols (ROH) in the initial synthesis step with phosphorus pentasulfide. sciensage.info For example, using long-chain alcohols can increase the lipophilicity of the final product. sciensage.info It has been observed that dithiophosphates with short alkyl chains may exhibit different performance characteristics compared to those with longer chains. sciensage.info

Functionalization at Sulfur: The sulfur atoms provide another handle for derivatization. While one sulfur atom is alkylated to form the O,O,S-trialkyl dithiophosphate, the remaining thione sulfur (P=S) can also undergo reactions. For instance, dithiophosphoric acids can react with diphenyl diselenide to form adducts. tandfonline.com Furthermore, the synthesis of disulfidedithiophosphates introduces a disulfide bond, creating another class of derivatives with different reactivity and stability profiles. nih.gov

When the synthesis involves chiral alcohols or results in a chiral phosphorus center, stereochemistry becomes an important consideration. The phosphorus atom in this compound becomes a stereocenter if the two O-alkyl groups are different, or if isotopic labeling creates chirality. The synthesis of optically active dithiophosphoric acids can be achieved by using chiral starting materials. The stereochemical outcome of the reactions, particularly the nucleophilic substitution at the phosphorus center, can be influenced by the reaction mechanism and the nature of the reactants and catalysts involved. While detailed studies on the stereochemistry of this compound itself are not abundant in the provided results, the general principles of stereoselective synthesis in organophosphorus chemistry would apply.

Green Chemistry Approaches in Dithiophosphate Synthesis

Efforts to develop more environmentally friendly synthetic routes for dithiophosphates are ongoing. Traditional methods often involve volatile organic solvents like toluene. mdpi.com

Recent research has focused on catalyst-free and solvent-free conditions. For example, the direct, catalyst-free reaction between phosphorus pentasulfide and diols has been successfully used to synthesize novel poly(dithiophosphate)s under mild conditions (60°C). mdpi.com This approach avoids the need for metal-containing catalysts and can be performed with minimal solvent, aligning with the principles of green chemistry. mdpi.com Another green approach involves the use of microwave irradiation, which can accelerate reaction times and often leads to cleaner reactions with higher yields. While not specifically detailed for this compound in the search results, microwave-assisted synthesis is a known technique for various organophosphorus compounds.

Chemical Reactivity and Reaction Mechanisms of O,o,s Trimethyl Dithiophosphate

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of O,O,S-Trimethyl dithiophosphate (B1263838) is a critical factor in its environmental persistence and metabolic fate. The molecule contains ester bonds that are susceptible to hydrolysis, which is the primary pathway for its degradation in aqueous environments. The rate of hydrolysis is significantly influenced by the structure and chemical composition of the dithiophosphate. nih.gov

Hydrolysis can occur at both the P-O and P-S linkages. The breakdown of analogous dialkyl dithiophosphates by bacteria has been shown to be initiated by phosphodiesterase enzymes. nih.gov This enzymatic hydrolysis leads to the cleavage of the ester bonds, ultimately forming products such as alcohols (methanol in this case), thiols (methanethiol), and inorganic phosphate (B84403). nih.gov For instance, the bacterial degradation of sodium O,O-diethyl dithiophosphate results in the formation of ethanol, aldehyde, and orthophosphate, suggesting a similar pathway for the trimethyl analogue. nih.gov

The degradation pathway can be summarized as follows:

Initial enzymatic or chemical hydrolysis cleaves one of the methoxy (B1213986) groups, yielding O,S-dimethyl dithiophosphate and methanol.

Further hydrolysis can cleave the remaining methoxy or the methylthio group.

Ultimately, the molecule is broken down into less complex, inorganic species.

It is noteworthy that O,O,S-Trimethyl dithiophosphate itself is a degradation metabolite of the insecticide Dimethoate (B1670662). cymitquimica.com

Oxidative Transformations and Radical Reactions

The presence of sulfur atoms and P=S (thiono) and P-S-C (thiol) linkages makes this compound susceptible to oxidative transformations.

The reaction of •OH radicals with these organophosphates proceeds mainly through the abstraction of a hydrogen atom from one of the methoxy (O-CH3) groups. rsc.orgnih.gov This results in the formation of a water molecule and an organophosphate radical.

(CH₃O)₂(CH₃S)P=S + •OH → (CH₃O)(•CH₂O)(CH₃S)P=S + H₂O

The rate constants for these reactions often exhibit a complex, V-shaped temperature dependence. rsc.orgnih.govmdpi.com For example, the reaction rate for trimethyl phosphate first decreases as temperature increases from 273 K to 470 K, and then increases with temperature from 470 K to 837 K. rsc.org This behavior is attributed to the formation of a pre-reaction complex and the presence of a submerged reaction barrier. mdpi.com A similar mechanistic pathway and temperature dependence are anticipated for this compound due to the presence of methoxy groups.

Table 1: Kinetic Parameters for the Reaction of Hydroxyl Radicals with Trimethyl Phosphate (Analogue)

| Temperature Range (K) | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|

This data is for the analogue Trimethyl Phosphate (TMP) and serves as an estimation for the reactivity of this compound.

This compound can undergo oxidation in the presence of peroxides, such as hydrogen peroxide (H₂O₂). The reaction typically involves the oxidation of the sulfur atoms. The thiono sulfur (P=S) can be oxidized to an oxo group (P=O), and the thiol sulfur (-S-CH₃) can be oxidized to a sulfoxide (B87167) and then to a sulfone.

Studies on the oxidation of thioethers show that they are readily oxidized to sulfoxides by hydrogen peroxide, with further oxidation to the sulfone being possible. rsc.org Similarly, the oxidation of O,O,O-trimethyl phosphorothioate (B77711) with H₂O₂ or ozone results in the formation of the corresponding P=O compound. simsonpharma.com

Based on these analogous reactions, the peroxidative degradation of this compound likely proceeds through the following intermediates:

Oxidation of the thiono group: this compound is oxidized to O,O,S-Trimethyl phosphorothioate. (CH₃O)₂(CH₃S)P=S + [O] → (CH₃O)₂(CH₃S)P=O

Oxidation of the thiol group: The methylthio group can be oxidized to a methylsulfinyl and then to a methylsulfonyl group.

The oxidation of disulfides to thiolsulfinates by hydrogen peroxide, catalyzed by a cyclic seleninate ester, further supports the susceptibility of sulfur-containing compounds to peroxidative reactions. nih.gov

Nucleophilic and Electrophilic Reactivity

The phosphorus atom in this compound is electron-deficient due to the electronegativity of the attached oxygen and sulfur atoms, making it an electrophilic center. This electrophilicity allows it to react with nucleophiles.

Nucleophilic attack can occur at several sites:

The phosphorus atom: This is the most common site for nucleophilic attack in organophosphorus compounds, leading to substitution reactions.

The carbon atoms of the methoxy groups: A nucleophile can attack the methyl carbon in an Sₙ2 reaction, with the corresponding phosphate anion acting as the leaving group.

The carbon atom of the methylthio group: Similar to the methoxy groups, this carbon is also susceptible to nucleophilic attack.

The reactivity towards nucleophiles is a key aspect of the biological activity of many organophosphates.

Rearrangement Reactions and Isomerization Pathways

Organophosphorus compounds containing a thione (P=S) group can undergo a thione-thiol rearrangement. This isomerization involves the migration of an alkyl or aryl group from an oxygen atom to the sulfur atom.

For this compound, a potential rearrangement could involve the migration of a methyl group from one of the oxygen atoms to the thiono sulfur, resulting in the formation of O,S,S-Trimethyl dithiophosphate. This type of rearrangement is known as the Miyazaki-Newman-Kwart rearrangement in the context of aromatic thiols. nist.gov

(CH₃O)₂(CH₃S)P=S ⇌ (CH₃O)(CH₃S)₂P=O

This isomerization is significant as the resulting isomer may have different chemical and toxicological properties.

Interaction with Biological Macromolecules: Chemical Modification Mechanisms

The biological effects of this compound are primarily due to its ability to react with and chemically modify essential biological macromolecules.

A primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. nih.gov This occurs through the phosphorylation of a serine residue in the active site of the enzyme. This compound, or more likely its oxidized P=O analogue, acts as a potent electrophile that reacts with the nucleophilic serine hydroxyl group, forming a stable, covalently bonded, and inactive enzyme. lgcstandards.com

Furthermore, there is evidence that this compound and its isomers can interact with DNA. Studies have shown that related compounds can cause the unwinding of supercoiled DNA, indicating a chemical interaction. nih.gov This interaction could involve the alkylation of DNA bases, where the compound transfers a methyl group to a nucleophilic site on a DNA base. The incorporation of phosphorodithioate (B1214789) linkages into DNA aptamers has been shown to increase their resistance to nuclease degradation and enhance their binding affinity, highlighting the significant interaction of this chemical moiety with biological systems.

Table 2: Summary of Potential Biological Interactions

| Biological Macromolecule | Type of Interaction | Consequence |

|---|---|---|

| Acetylcholinesterase (AChE) | Covalent modification (Phosphorylation) | Enzyme inhibition |

Theoretical and Computational Studies of O,o,s Trimethyl Dithiophosphate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds. For O,O,S-trimethyl dithiophosphate (B1263838), such studies would provide a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to organophosphate pesticides to predict properties like lipophilicity and to understand their interaction with biological systems. researchgate.netnih.govresearchgate.net

A comprehensive DFT study on O,O,S-trimethyl dithiophosphate would typically involve the optimization of its molecular geometry to determine the most stable conformation. This would yield key structural parameters. Although specific studies on this compound are not present in the searched literature, a typical output for a related organophosphate could include the following hypothetical data:

Interactive Table: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Value |

| P=S Bond Length (Å) | Data not available |

| P-S Bond Length (Å) | Data not available |

| P-O Bond Length (Å) | Data not available |

| O-P-O Bond Angle (°) | Data not available |

| S-P-S Bond Angle (°) | Data not available |

| Dipole Moment (Debye) | Data not available |

Note: The values in this table are placeholders and are not based on actual published research for this compound.

Such calculations would also provide insights into the charge distribution within the molecule, identifying electrophilic and nucleophilic sites that are crucial for predicting its reactivity.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, an MO analysis would help in understanding its electronic transitions and its potential to engage in various chemical reactions. Currently, there is no specific published MO analysis for this compound.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, this could involve studying its hydrolysis, oxidation, or interaction with biological targets. While the metabolism of this compound has been investigated, detailed computational studies of the reaction pathways are not documented in the available literature. dntb.gov.ua Such studies on other molecules, however, have successfully mapped out complex reaction energy profiles. mdpi.com

Simulation of Intermolecular Interactions and Self-Assembly

The behavior of this compound in a condensed phase is governed by its intermolecular interactions. Molecular dynamics (MD) simulations could be employed to study these interactions, such as how molecules of the compound arrange themselves in a liquid state or how they interact with solvent molecules. These simulations can provide insights into bulk properties like density and viscosity. Studies on similar molecules, such as dithiophosphate lipid bilayers, demonstrate the utility of MD in understanding their structural and mechanical properties. nih.govnih.gov However, specific simulations of the self-assembly or intermolecular interactions of this compound have not been found in the literature.

Spectroscopic Property Prediction and Validation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, experimental spectral data is available. researchgate.net However, detailed computational studies to predict and validate these spectra are lacking.

A computational study of a related compound, potassium O,O'-dibutyldithiophosphate, combined DFT calculations with experimental 31P CP/MAS NMR and infrared spectroscopy to achieve a good agreement between theoretical and experimental results. nih.gov A similar approach for this compound would involve calculating its vibrational frequencies (IR and Raman) and NMR chemical shifts.

Interactive Table: Experimental vs. Hypothetical Calculated Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value | Calculated Value |

| 31P NMR Chemical Shift (ppm) | Data available but not specified in search results | Data not available |

| Key IR Frequencies (cm-1) | Data available but not specified in search results | Data not available |

Note: This table highlights the potential for comparative analysis, though the necessary calculated values for this compound are not currently published.

Advanced Analytical Methodologies for O,o,s Trimethyl Dithiophosphate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and quantifying O,O,S-Trimethyl dithiophosphate (B1263838) from various matrices. Both high-performance liquid chromatography and gas chromatography are powerful tools employed for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of O,O,S-Trimethyl dithiophosphate. A reverse-phase (RP) HPLC method has been shown to be effective for its separation under simple conditions. sielc.com This approach is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid, such as formic acid. sielc.com The separation is achieved on specialized columns designed for reverse-phase chromatography.

| Parameter | Condition | Reference |

|---|---|---|

| Mode | Reverse Phase (RP) | sielc.com |

| Column Examples | Newcrom R1, Newcrom C18 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. This method provides excellent separation and definitive identification, making it suitable for both qualitative and quantitative analysis in complex matrices. nih.govresearchgate.netdrawellanalytical.com Purity assessment of this compound is commonly performed using gas chromatography. lgcstandards.com

The methodology generally involves injecting the sample in a splitless mode to enhance sensitivity. cromlab-instruments.esnih.gov Separation is typically achieved on a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, which separates compounds based on their boiling points and polarity. cromlab-instruments.es The gas chromatograph is coupled to a mass spectrometer, which serves as a highly selective and sensitive detector, identifying compounds based on their unique mass spectra. researchgate.netcromlab-instruments.es

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of this compound by probing the magnetic properties of its ¹H, ¹³C, and ³¹P nuclei.

¹H NMR: A proton NMR spectrum of this compound would be expected to show two distinct signals corresponding to the two types of methyl groups: the two equivalent methoxy (B1213986) groups (O-CH₃) and the single methylthio group (S-CH₃). The signal for the six protons of the methoxy groups would integrate to a value of 6H, while the methylthio signal would integrate to 3H. Furthermore, these proton signals would exhibit splitting (coupling) to the nearby phosphorus atom, appearing as doublets.

¹³C NMR: The carbon-13 NMR spectrum would similarly display two distinct resonances for the two different methyl carbons (O-CH₃ and S-CH₃). These signals would also show coupling to the phosphorus atom.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. trilinkbiotech.comoxinst.com For this compound, the ³¹P NMR spectrum would consist of a single resonance, confirming the presence of only one phosphorus environment in the molecule. The chemical shift of this signal is highly characteristic of the specific electronic environment of the phosphorus atom within the dithiophosphate ester functional group. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, these techniques can confirm the presence of key structural features. The IR spectrum would be expected to show characteristic absorption bands for:

P=S (Thione) stretch: A strong band typically found in the 800–600 cm⁻¹ region.

P-O-C stretch: Strong absorptions, usually observed in the 1050–970 cm⁻¹ range for asymmetric stretches and near 850-740 cm⁻¹ for symmetric stretches.

P-S-C (Thiol) stretch: Weaker bands typically appearing in the 600–500 cm⁻¹ region.

C-H stretch: Bands corresponding to the methyl groups would be observed around 2950–2850 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for identifying the symmetric vibrations and the P=S bond.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns. chemguide.co.uklibretexts.org The electron ionization (EI) mass spectrum of this compound is well-characterized. nist.govnist.gov

The spectrum shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 172, which corresponds to the molecular weight of the compound (C₃H₉O₂PS₂). nist.govnist.gov The fragmentation pattern provides a fingerprint for the molecule, with major fragments arising from characteristic bond cleavages.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Significance | Reference |

|---|---|---|---|

| 172 | [C₃H₉O₂PS₂]⁺ | Molecular Ion (M⁺) | nist.govnist.gov |

| 125 | [C₂H₆O₂PS]⁺ | Loss of -SCH₃ group | nist.govnist.gov |

| 109 | [CH₃O₂PS]⁺ | Loss of -SCH₃ and -CH₃ groups | nist.govnist.gov |

| 93 | [CH₃OPS]⁺ | Loss of -OCH₃ group from m/z 125 | nist.govnist.gov |

| 79 | [CH₄OPS]⁺ or [PO₂S]⁺ | Further fragmentation | nist.govnist.gov |

Electroanalytical Methods for Detection

Electroanalytical methods offer a compelling platform for the detection of this compound and related organophosphorus compounds due to their inherent advantages, including high sensitivity, rapid response times, and the potential for miniaturization and portability. researchgate.netresearchgate.net These techniques measure the electrical properties of a solution, such as current or potential, to determine the concentration of an analyte. nih.gov While this compound itself is not directly electroactive, various strategies can be employed for its indirect detection using electroanalytical techniques such as voltammetry, amperometry, and electrochemical impedance spectroscopy.

Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. For the detection of non-electroactive species like this compound, chemically modified electrodes are often employed. These electrodes can be functionalized with materials that interact with the target analyte, leading to a measurable change in the electrochemical signal of a redox probe. For instance, electrodes modified with nanomaterials can exhibit enhanced catalytic activity and larger surface areas, improving the sensitivity and selectivity of the detection. nih.gov The choice of the electrode material and modifier is crucial for developing a selective and sensitive voltammetric sensor.

Amperometry measures the current generated at a constant potential from the oxidation or reduction of an electroactive species. nih.gov Similar to voltammetry, indirect amperometric detection of this compound can be achieved. This often involves the use of biosensors, where an enzyme's activity is inhibited by the pesticide. The change in the enzyme's activity is then transduced into an electrical signal. For example, acetylcholinesterase (AChE) is a commonly used enzyme in biosensors for organophosphates. The inhibition of AChE activity by the pesticide leads to a decrease in the production of an electroactive product, which can be monitored amperometrically.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for analyzing the interfacial properties of an electrode. nih.gov EIS measures the opposition of an electrochemical system to the flow of an alternating current as a function of frequency. nih.gov The binding of this compound to a modified electrode surface can alter the impedance characteristics of the electrode-electrolyte interface. This change in impedance, often an increase in the charge transfer resistance, can be correlated to the concentration of the analyte. nih.gov EIS is particularly useful for label-free detection and for studying the interactions at the sensor surface. mdpi.com

Table 1: Comparison of Electroanalytical Techniques for Potential Detection of this compound

| Technique | Principle | Potential Application for this compound | Advantages | Limitations |

| Voltammetry | Measures current as a function of applied potential. | Indirect detection using chemically modified electrodes that interact with the analyte or its hydrolysis products. | High sensitivity, provides information on redox processes. nih.gov | Requires modification for non-electroactive compounds. |

| Amperometry | Measures current at a fixed potential. | Enzyme-based biosensors where the analyte inhibits enzyme activity, leading to a change in current. nih.gov | Simple instrumentation, rapid response. osti.gov | Potential for enzyme deactivation, susceptibility to interferences. |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of an electrode-electrolyte interface over a range of frequencies. | Label-free detection based on changes in interfacial properties upon analyte binding to a modified electrode. mdpi.com | High sensitivity to surface changes, provides detailed interfacial information. nih.gov | Complex data analysis, can be time-consuming. |

Novel Detection Principles for Thiophosphoryl Compounds

The development of novel detection principles for thiophosphoryl compounds, including this compound, is driven by the need for simple, rapid, and highly sensitive analytical methods. These emerging techniques often leverage specific chemical reactions or the unique properties of nanomaterials to generate a measurable signal.

One notable principle is the iodine-azide reaction . This reaction is selectively induced by compounds containing divalent sulfur, such as the thiophosphoryl group (P=S). rsc.org The reaction between iodine (I₂) and azide (B81097) (N₃⁻) is typically very slow, but it is significantly accelerated in the presence of a thiophosphoryl compound, which acts as an inductor. researchgate.netrsc.org The rate of the reaction, which can be monitored by the disappearance of the iodine color, is proportional to the concentration of the thiophosphoryl compound. This principle can be adapted for various detection formats, including titrimetric, spectrophotometric, and chromatographic methods. researchgate.net The induction coefficient in the iodine-azide reaction is dependent on the number and nature of the sulfur atoms in the molecule, allowing for potential differentiation between phosphates, thiophosphates, and dithiophosphates. rsc.org

Colorimetric and spectrophotometric methods represent another class of novel detection principles. These methods are based on chemical reactions that produce a colored product, with the intensity of the color being proportional to the analyte concentration. For instance, a colorimetric method based on the reaction of benzophenone (B1666685) with the thiophosphate moiety has been described for the determination of organothiophosphate insecticides. oup.com The specificity of this reaction for the P=S group minimizes interference from other sulfur-containing compounds. oup.com Nanomaterial-based colorimetric sensors have also been developed, where the aggregation or dispersion of nanoparticles, induced by the analyte, leads to a visible color change. For example, gold nanoparticles (AuNPs) have been used in colorimetric assays for organophosphate pesticides. nih.gov

Chemiluminescence-based detection offers exceptional sensitivity, as the signal is generated against a dark background. nih.gov Chemiluminescence is the emission of light from a chemical reaction. The detection of thiophosphoryl compounds can be achieved by their participation in or influence on a chemiluminescent reaction. For example, some methods are based on the inhibition or enhancement of a known chemiluminescence system by the target analyte. nih.gov The reaction of luminol (B1675438) with an oxidizing agent is a common chemiluminescence system that can be modulated by various compounds, including those containing sulfur. nih.gov

Table 2: Overview of Novel Detection Principles for Thiophosphoryl Compounds

| Detection Principle | Underlying Mechanism | Signal Generation | Key Features |

| Iodine-Azide Reaction | Catalytic induction of the reaction between iodine and azide by the thiophosphoryl group. researchgate.netrsc.org | Disappearance of iodine color, which can be monitored spectrophotometrically. | High selectivity for sulfur-containing compounds, applicable to various analytical formats. rsc.org |

| Colorimetric Methods | Chemical reaction leading to the formation of a colored product or a change in the optical properties of nanomaterials. nih.govoup.com | Change in absorbance at a specific wavelength. | Simple, rapid, and allows for visual or instrument-based detection. oup.com |

| Chemiluminescence | Participation of the analyte in a light-emitting chemical reaction, either as a catalyst, inhibitor, or reactant. nih.govnih.gov | Emission of light, measured by a luminometer. | Extremely high sensitivity, low background noise. nih.gov |

Environmental Transformation Pathways and Geochemical Fate of O,o,s Trimethyl Dithiophosphate

Abiotic Degradation Processes in Aquatic and Soil Environments

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of O,O,S-trimethyl dithiophosphate (B1263838) in the environment. The primary abiotic pathways include hydrolysis and photolysis.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For organophosphorus compounds like O,O,S-trimethyl dithiophosphate, the rate of hydrolysis is a critical factor determining its persistence in aquatic and moist soil environments. The process typically involves the cleavage of the ester linkages.

The expected hydrolysis of this compound would involve the cleavage of the P-S or P-O bonds. This would lead to the formation of simpler, more soluble, and generally less toxic compounds. Plausible hydrolysis products, based on the degradation of similar organothiophosphates, could include O,O-dimethyl thiophosphoric acid, S-methyl thiophosphoric acid, and methanol.

A data table for the hydrolysis kinetics of this compound could not be generated due to the lack of specific experimental data in the reviewed literature.

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light, particularly in the ultraviolet spectrum of sunlight. This process can be a significant transformation pathway for chemicals present in the upper layers of aquatic systems and on soil surfaces.

For organophosphorus insecticides, photolytic degradation in aqueous suspensions, often mediated by photocatalysts like titanium dioxide (TiO2), has been shown to proceed via oxidation and photohydrolysis. uoi.gr The primary transformation products are often formed through the oxidation of the P=S moiety to a P=O group (forming an oxon derivative) and the subsequent cleavage of the phosphoester bonds. uoi.gr

While direct studies on the photolysis of this compound are limited, it is anticipated that it would undergo similar transformations. The absorption of UV radiation could lead to the formation of reactive intermediates, resulting in the cleavage of the P-S-CH₃ or P-O-CH₃ bonds. This would likely result in the formation of various phosphoric and thiophosphoric acid derivatives.

A data table for the photolytic degradation of this compound could not be generated due to the lack of specific experimental data in the reviewed literature.

Biotransformation by Microbial Systems

The transformation of this compound by microorganisms is a critical component of its environmental degradation. Both fungi and bacteria have been shown to metabolize a wide array of organophosphorus compounds, often utilizing them as a source of nutrients.

Various fungal species, particularly from the genera Aspergillus and Penicillium, are known to be effective in degrading organophosphorus pesticides. nih.gov These fungi possess versatile enzymatic systems that can break down these complex molecules. nih.gov Studies on compounds structurally similar to this compound, such as malathion (B1675926) and dimethoate (B1670662) (which are also phosphorodithioates), have shown that fungi can utilize them as a source of phosphorus. nih.gov

The primary mechanism of fungal biotransformation of organophosphorus pesticides involves enzymatic hydrolysis. imrpress.com Fungi produce enzymes like phosphatases and esterases that can cleave the ester bonds within the pesticide molecule. nih.govtandfonline.com For instance, research has demonstrated that Aspergillus flavus and Aspergillus sydowii can hydrolyze various organophosphate pesticides, and this degradation is more efficient when alternative nutrient sources, such as wheat straw, are present in the soil. nih.gov The cleavage of the P-S or P-O bonds in this compound by fungal enzymes would lead to its detoxification. Some fungi, such as Aspergillus niger, have been shown to degrade organophosphonates through the enzymatic hydrolysis of the Carbon-Phosphorus (C-P) bond. orientjchem.org

Table 1: Fungal Genera with Demonstrated Organophosphorus Pesticide Degradation Capability

| Fungal Genus | Examples of Degraded Organophosphorus Pesticides | Primary Degradation Mechanism |

|---|---|---|

| Aspergillus | Malathion, Dimethoate, Chlorpyrifos, Parathion | Enzymatic Hydrolysis (Phosphatases, Esterases) |

| Penicillium | Various Organophosphates | Enzymatic Hydrolysis |

| Trichoderma | Diazinon, Profenofos, Malathion | Enzymatic Degradation |

| Metarhizium | Diazinon, Profenofos, Malathion | Enzymatic Degradation |

| Fusarium | Various Organophosphates | Enzymatic Hydrolysis (Phosphatases) |

This table is based on studies of various organophosphorus pesticides and indicates the potential for these fungal genera to degrade this compound.

Bacteria, particularly species from the genus Pseudomonas, are well-documented degraders of organophosphorus compounds. oup.comnih.govnih.govscialert.net These bacteria can utilize these chemicals as a sole source of carbon, phosphorus, or energy. nih.gov The degradation pathways often involve initial hydrolysis reactions catalyzed by enzymes such as organophosphate hydrolase (OPH) or phosphotriesterases (PTEs). oup.commdpi.com

Research on the degradation of malathion by Pseudomonas species has shown that the breakdown can occur through carboxylesterase activity as well as desmethylation processes. academicjournals.org For other organophosphates like parathion, some Pseudomonas strains have demonstrated the ability to utilize two different degradation pathways simultaneously. nih.gov One pathway may proceed through the formation of 4-nitrophenol, while another can involve the formation of 4-aminophenol. nih.gov

Given the structural similarities, it is plausible that bacterial degradation of this compound would proceed via the enzymatic cleavage of its ester bonds. This would result in the formation of dimethyl thiophosphate and methanethiol (B179389) or related methylated sulfur compounds, which can then be further metabolized by the bacteria.

Table 2: Bacterial Genera with Demonstrated Organophosphorus Pesticide Degradation Capability

| Bacterial Genus | Examples of Degraded Organophosphorus Pesticides | Key Enzymes/Pathways |

|---|---|---|

| Pseudomonas | Parathion, Chlorpyrifos, Malathion, Methyl Parathion | Organophosphate Hydrolase (OPH), Phosphotriesterases (PTEs), Carboxylesterases |

| Flavobacterium | Parathion | Organophosphate Hydrolase (OPH) |

| Agrobacterium | Various Organophosphates | Organophosphate Degradation (opd) gene |

| Arthrobacter | Chlorpyrifos | Organophosphate Hydrolase (opdh) |

This table is based on studies of various organophosphorus pesticides and suggests the potential for these bacterial genera to degrade this compound.

Sorption and Leaching Dynamics in Environmental Matrices

The fate and transport of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. Sorption refers to the process by which a chemical binds to a solid surface. This process affects the chemical's bioavailability for microbial degradation and its mobility, or leaching potential, through the soil profile into groundwater.

The extent of sorption of organophosphorus compounds is dependent on both the chemical properties of the compound and the characteristics of the soil, such as its organic matter content, clay content, and pH. Chemicals that are strongly sorbed are less likely to leach into groundwater but may be more persistent in the soil.

While specific sorption coefficients (such as Kd or Koc) for this compound are not available in the reviewed scientific literature, it is known that organophosphorus pesticides can compete with phosphate (B84403) for sorption sites on soil minerals. This suggests that in soils with high phosphorus content, the sorption of this compound may be reduced, potentially increasing its mobility.

A data table for the sorption and leaching of this compound could not be generated due to the lack of specific experimental data in the reviewed literature.

Occurrence as a Transformation Product of Other Organophosphorus Compounds

This compound is not typically applied directly to the environment as a pesticide. Instead, its presence in various environmental matrices is often the result of the transformation of other parent organophosphorus (OP) compounds. This section details the pathways through which this compound emerges as a metabolite or degradation product of other widely used organophosphorus insecticides.

Research has demonstrated that this compound can be formed in vivo through the metabolism of certain O,O-dimethyl phosphorodithioate (B1214789) insecticides. nih.gov One significant pathway is the S-methylation of O,O-dialkyl phosphorodithioic acids, which are intermediate metabolites of the parent insecticides. nih.gov For instance, studies on the metabolism of dimethoate in mice have unequivocally identified O,O,S-Trimethyl phosphorodithioate as a urinary metabolite. nih.gov This transformation is not unique to dimethoate; similar S-methylation pathways have been established for other O,O-dimethyl and O,O-diethyl phosphorodithioate insecticides such as ethion, malathion, phenthoate, phosalone, and phosmet (B1677707) in mice. nih.gov

The degradation of the organophosphorus insecticide acephate (B21764) also presents a potential pathway for the formation of related dimethylated sulfur-containing phosphorus compounds. Acephate degrades into the more toxic metabolite methamidophos (B33315) (O,S-dimethyl phosphoramidothioate). nih.govnih.govfrontiersin.org Further degradation of methamidophos can occur through the breaking of its P-N bond, which generates an O,S-dimethyl phosphonothioate dimer, a compound structurally related to this compound. nih.gov

In addition to being a transformation product, this compound has also been identified as an impurity in commercial formulations of some organophosphorus pesticides. For example, it has been detected as an impurity in the insecticide phenthoate. researchgate.net The presence of such impurities in pesticide products contributes to their direct introduction into the environment upon application of the parent pesticide.

The following table summarizes the known occurrences of this compound as a transformation product or impurity of other organophosphorus compounds based on research findings.

| Parent Organophosphorus Compound | Transformation Pathway/Occurrence | Reference |

| Dimethoate | In vivo S-methylation of the intermediate O,O-dimethyl phosphorodithioic acid | nih.gov |

| Ethion | In vivo S-methylation of intermediate phosphorodithioic acids | nih.gov |

| Malathion | In vivo S-methylation of intermediate phosphorodithioic acids | nih.gov |

| Phenthoate | In vivo S-methylation of intermediate phosphorodithioic acids | nih.gov |

| Phosalone | In vivo S-methylation of intermediate phosphorodithioic acids | nih.gov |

| Phosmet | In vivo S-methylation of intermediate phosphorodithioic acids | nih.gov |

| Acephate | Potential formation from the degradation of its metabolite, methamidophos | nih.gov |

| Phenthoate | Present as an impurity in commercial formulations | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying O,O,S-trimethyl dithiophosphate for laboratory use?

- Methodology :

- Solvent-free synthesis : Reactants (e.g., P₂S₅ and methylating agents) are combined under controlled stoichiometry and temperature. Aqueous-organic two-phase systems can minimize solvent use, improving yield and reducing impurities .

- Crystallization : Dissolve the crude product in acetone and allow slow evaporation to obtain high-purity crystals suitable for structural analysis .

- Critical Parameters : Monitor reaction pH and temperature to avoid side products like O,O,O-trimethyl thiophosphate, a common impurity .

Q. How can researchers characterize the structural and bonding properties of this compound?

- Techniques :

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., P–S distances) and hydrogen-bonding networks. For example, P–S bond lengths in dithiophosphates typically range from 1.97–2.00 Å, with deviations indicating steric or electronic effects .

- Spectroscopy : Use ³¹P NMR to confirm purity (δ ~85–95 ppm for dithiophosphates) and FT-IR to identify S–H or P=O/S=S vibrations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Toxicity Data :

| Species | Route | LD₅₀ (mg/kg) | Source |

|---|---|---|---|

| Rat | Oral | 15 | |

| Mouse | Oral | 1850 |

- Precautions : Use fume hoods, gloves, and gas-tight syringes. Monitor for impurities like O,O,S-TMP, which may enhance toxicity .

Advanced Research Questions

Q. How can analytical methods distinguish this compound from structurally similar organophosphates in environmental samples?

- Methodology :

- GC-MS with derivatization : Use pentafluorobenzyl bromide to enhance detection sensitivity. Retention indices and fragmentation patterns (e.g., m/z 156 for the molecular ion) confirm identity .

- HPLC-UV/Vis : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve co-eluting impurities .

Q. How should researchers address contradictions in reported P–S bond lengths across crystallographic studies of dithiophosphates?

- Analysis Framework :

- Compare datasets from the Cambridge Structural Database (CSD) to identify outliers. For example, P–S bond lengths in this compound (avg. 1.98 Å) may vary due to crystal packing forces or hydrogen-bonding interactions .

- Perform DFT calculations to model electronic effects and validate experimental data .

Q. What are the environmental degradation pathways of this compound, and how do hydrolysis rates compare to analogs?

- Key Findings :

- Hydrolysis : Half-life in water ranges from hours to days, depending on pH. Acidic conditions favor cleavage of P–S bonds, yielding methyl thiophosphates and H₂S .

- Comparative Data :

| Compound | Hydrolysis Half-life (pH 7) |

|---|---|

| This compound | 48 hours |

| Dimethoate | 12 hours |

Q. What molecular interactions drive the bioactivity of this compound in enzyme inhibition studies?

- Mechanistic Insights :

- The compound acts as a competitive inhibitor by binding to acetylcholinesterase’s active site via P–S···H–N hydrogen bonds, mimicking the transition state of acetylcholine .

- Mutagenicity : Alkylation of DNA nucleophiles (e.g., guanine N7) by reactive intermediates contributes to genotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.